
Dinaphthalen-1-yl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a type of phthalate ester, which is commonly used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinaphthalen-1-yl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with naphthalen-1-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Phthalic anhydride+2Naphthalen-1-ol→Dinaphthalen-1-yl benzene-1,2-dicarboxylate+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Dinaphthalen-1-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and naphthalene derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phthalic acid and naphthalene derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates and naphthalene derivatives.
Scientific Research Applications
Dinaphthalen-1-yl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flexible PVC, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Dinaphthalen-1-yl benzene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can mimic or interfere with the action of hormones, particularly estrogen, leading to potential reproductive and developmental effects.
Molecular Targets: Binds to estrogen receptors and other hormone receptors, altering their normal function.
Pathways Involved: Affects signaling pathways related to hormone regulation and metabolism.
Comparison with Similar Compounds
Dinaphthalen-1-yl benzene-1,2-dicarboxylate can be compared with other phthalate esters:
Phthalic Acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the naphthalene groups.
Diethyl Phthalate: Used as a plasticizer but has different physical and chemical properties.
Diundecyl Phthalate: Another phthalate ester with longer alkyl chains, used in different industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.
Properties
CAS No. |
138250-88-1 |
|---|---|
Molecular Formula |
C28H18O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
dinaphthalen-1-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-17-7-11-19-9-1-3-13-21(19)25)23-15-5-6-16-24(23)28(30)32-26-18-8-12-20-10-2-4-14-22(20)26/h1-18H |
InChI Key |
MDBFDMLYPMZKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3C(=O)OC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


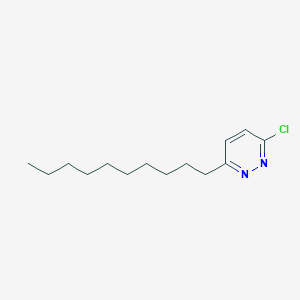
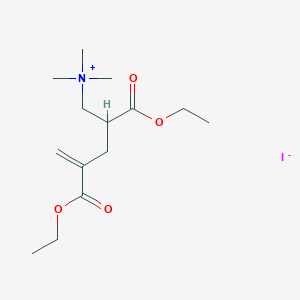

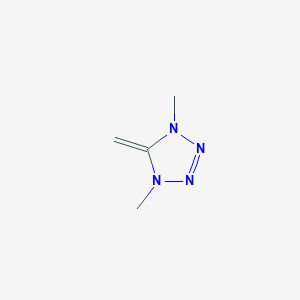

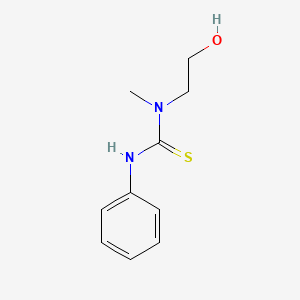


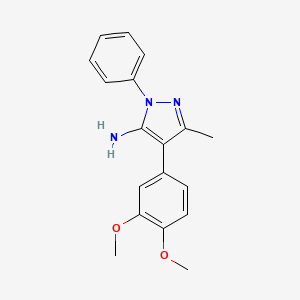
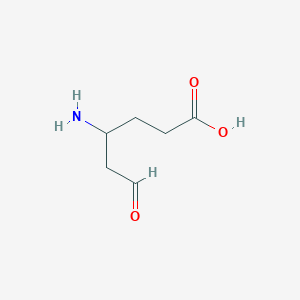
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
